molecular formula C20H18FNO3 B2489381 1'-(2-Fluorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 877810-84-9

1'-(2-Fluorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one

Cat. No. B2489381
CAS RN: 877810-84-9
M. Wt: 339.366
InChI Key: AZHXVTIAEFPGIZ-UHFFFAOYSA-N
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Description

Spiro compounds, such as the one you’re asking about, are a class of organic compounds that have two rings sharing a single atom . They are important in medicinal chemistry due to their numerous biological activities . The versatility of the spiropiperidine scaffold, a component of your compound, is exemplified by selective and sequential derivatisation of the amino and aryl bromide functional groups .


Synthesis Analysis

The synthesis of a novel spiro[1-benzofuran-2,4’-piperidin]-3-one scaffold has been achieved in five steps with an overall yield of 47% . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The gas phase molecular structures and conformational compositions of 2-fluorobenzoyl chloride, a component of your compound, have been investigated using gas electron diffraction data .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

The chemistry of a biomaterial directly contributes to its interaction with biological environments . The physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .

Scientific Research Applications

Histone Deacetylase Inhibition

1'-(2-Fluorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one derivatives have been identified as potent histone deacetylase (HDAC) inhibitors. These compounds have been evaluated for their abilities to inhibit nuclear HDACs and exhibit antiproliferative activities, showcasing potential for cancer treatment. Improved pharmacokinetic behavior correlated with superior in vivo antitumor activity in certain models (Thaler et al., 2012).

Pharmacophore in Medicinal Chemistry

These compounds are important pharmacophores in medicinal chemistry, being structural components in many drugs and biochemical reagents. Recent progress in the synthesis of spiro[chromane-2,4'-piperidine]-4(3H)-one-derived compounds demonstrates their biological relevance and potential utility in developing new biologically active substances (Ghatpande et al., 2020).

Sigma Receptor Binding

These derivatives also show promise as sigma receptor ligands. Research has demonstrated that spiro compounds with certain structural modifications display higher affinity for sigma receptors, which are relevant in various neurological and pharmacological contexts (Maier & Wünsch, 2002).

Acetyl-CoA Carboxylase Inhibition

Spiro[chroman-2,4'-piperidin]-4-one derivatives have been evaluated for their inhibitory activity against acetyl-CoA carboxylase (ACC). This inhibition is significant due to ACC's role in fatty acid metabolism, indicating potential applications in metabolic disorders (Shinde et al., 2009).

Antimicrobial and Antifungal Activity

These compounds have been synthesized and evaluated for their antimicrobial and antifungal activities. The structural versatility of these derivatives allows for significant docking integrations with microbial systems, showcasing their potential as anti-infective agents (Ghatpande et al., 2021).

Future Directions

The development of drugs with potential antioxidant activities is of great importance since numerous investigations have shown that oxidative stress is involved in the development and progression of numerous diseases . Recent advances in the antioxidant activity profiles of spiro compounds have shown that they have a significant position in discovering drugs with potential antioxidant activities .

properties

IUPAC Name

1'-(2-fluorobenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FNO3/c21-16-7-3-1-5-14(16)19(24)22-11-9-20(10-12-22)13-17(23)15-6-2-4-8-18(15)25-20/h1-8H,9-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZHXVTIAEFPGIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'-(2-Fluorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one

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